molecular formula C13H13ClFN3OS B11166518 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11166518
M. Wt: 313.78 g/mol
InChI Key: GQXCRQMPKDNXTG-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-chloro-6-fluoroaniline, which is then reacted with acetic anhydride to form 2-chloro-6-fluoroacetanilide. This intermediate is further reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(2-chloro-6-fluorophenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide stands out due to its unique combination of a thiadiazole ring and a substituted phenyl group.

Properties

Molecular Formula

C13H13ClFN3OS

Molecular Weight

313.78 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C13H13ClFN3OS/c1-7(2)12-17-18-13(20-12)16-11(19)6-8-9(14)4-3-5-10(8)15/h3-5,7H,6H2,1-2H3,(H,16,18,19)

InChI Key

GQXCRQMPKDNXTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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